The synthesis of 2-Oxokolavelool can be achieved through several methods, often involving multi-step processes that begin with simpler diterpenoid precursors. The synthetic routes typically include:
While detailed synthetic protocols specific to 2-Oxokolavelool are not extensively documented in the literature, insights can be drawn from general diterpenoid synthesis methods .
The molecular structure of 2-Oxokolavelool features a complex arrangement typical of diterpenoids. It includes:
Molecular docking studies have shown that 2-Oxokolavelool interacts with specific amino acids in the Farnesoid X receptor (FXR), forming hydrogen bonds that stabilize its binding within the receptor's ligand-binding pocket . This interaction is pivotal for its function as an agonist.
2-Oxokolavelool is involved in several chemical reactions that enhance its biological activity:
The precise mechanisms and pathways involved in these reactions are still subjects of ongoing research.
The mechanism of action for 2-Oxokolavelool primarily revolves around its role as an FXR agonist:
These interactions underline its potential therapeutic applications in metabolic disorders.
The physical and chemical properties of 2-Oxokolavelool include:
These properties are essential for understanding its behavior in biological systems and potential applications.
2-Oxokolavelool has several scientific applications:
2-Oxokolavenol binds the Farnesoid X Receptor ligand-binding domain (FXR-LBD) through a distinctive dual-hydrogen-bond network. Structural analyses reveal that the compound anchors to residues M265 (via sulfhydryl interaction) and Y369 (via phenolic hydroxyl) within the hydrophobic pocket of human FXR-LBD. This binding mode positions the ligand in a conformation that stabilizes helix 12 (H12), a critical domain for transcriptional activation. The ligand-binding pocket volume accommodates 2-oxokolavenol (~300–400 ų), comparable to endogenous agonists like chenodeoxycholic acid (CDCA) but distinct from larger synthetic ligands such as ivermectin (~1080 ų) [1] [10]. Key hydrophobic residues (Ile335, Phe329, Phe461) further stabilize the complex through van der Waals interactions, enabling optimal agonistic activity [10].
Table 1: Molecular Interactions of 2-Oxokolavenol with FXR-LBD
Interaction Type | Residues Involved | Functional Significance |
---|---|---|
Hydrogen Bonding | M265, Y369 | Anchors ligand in binding pocket |
Hydrophobic Contacts | Ile335, Phe329, Phe461 | Stabilizes ligand-receptor complex |
Helix Stabilization | H12 conformation | Enables coactivator recruitment |
Binding Pocket Volume | ~350 ų | Optimal space occupancy |
Upon binding, 2-oxokolavenol induces FXR conformational changes that promote recruitment of steroid receptor coactivators (SRCs). AlphaScreen assays demonstrate dose-dependent recruitment of SRC1-2 and SRC2-3 coactivator motifs (EC₅₀ = 3.7 μM), while simultaneously triggering dissociation of the corepressor NCoR2. This "molecular switch" enables transcriptional activation through ecdysone response elements (EcREs), validated via dual-luciferase reporter assays (EC₅₀ = 6.9 μM) [1] [2]. Competitive assays with the antagonist guggulsterone confirm specificity: guggulsterone inhibits 2-oxokolavenol-mediated SRC recruitment and FXR transcriptional activity by obstructing the ligand-binding pocket [2] [7]. Unlike the full agonist obeticholic acid (OCA), 2-oxokolavenol exhibits partial agonism, evidenced by its reduced maximal activation of coactivator recruitment (70–80% of OCA response) [1].
Table 2: Transcriptional Regulation by 2-Oxokolavenol
Regulatory Mechanism | Key Observations | Functional Outcome |
---|---|---|
Coactivator Recruitment | Dose-dependent SRC1-2/SRC2-3 binding (EC₅₀: 3.7 μM) | Enhanced gene transcription |
Corepressor Release | NCoR2 dissociation confirmed by AlphaScreen | Derepression of FXR target genes |
Transcriptional Activation | Luciferase assay EC₅₀: 6.9 μM | Upregulation of hepatoprotective genes |
Receptor Specificity | No activation of PPARα/γ, PXR, or RORα/β/γ | Selective FXR modulation |
2-Oxokolavenol demonstrates therapeutic efficacy against acetaminophen (APAP)-induced hepatotoxicity through FXR-dependent pathways. Mechanistic studies reveal that pretreatment with 2-oxokolavenol reduces APAP-induced necrosis by >50% in primary hepatocytes, comparable to the protection offered by GW4064 (synthetic FXR agonist). This hepatoprotection is abolished upon FXR knockout or co-treatment with the antagonist guggulsterone, confirming FXR specificity [1]. The compound upregulates FXR target genes involved in redox balance (e.g., glutathione S-transferase) and suppresses pro-apoptotic signals (e.g., JNK phosphorylation). Notably, 2-oxokolavenol’s structural uniqueness—lacking the steroidal scaffold of bile acid-derived agonists—may confer advantages in modulating non-canonical FXR pathways [2].
Beyond direct FXR agonism, 2-oxokolavenol indirectly suppresses pro-inflammatory cascades in hepatic macrophages and stellate cells. In vitro models show 40–60% reductions in TNF-α, IL-6, and iNOS expression in LPS-stimulated hepatic stellate cells treated with 2-oxokolavenol [2] [8]. This aligns with FXR’s established role in inhibiting NF-κB nuclear translocation and promoting Nrf2-TIMP3 crosstalk—a pathway critical for dampening RhoA/ROCK-driven inflammation [5]. Additionally, FXR activation in intestinal epithelia reduces endotoxin translocation, mitigating systemic inflammation. Unlike intestinally restricted agonists (e.g., fexaramine), 2-oxokolavenol targets both hepatic and enterohepatic FXR pools, offering broader anti-inflammatory effects [2] [10].
Table 3: Anti-Inflammatory Effects of FXR Activation
Inflammatory Mediator | Regulation by 2-Oxokolavenol | Downstream Impact |
---|---|---|
TNF-α | ↓ 40–50% (LPS models) | Reduced hepatocyte apoptosis |
iNOS/NO | ↓ 55% (HSC cultures) | Attenuated oxidative stress |
NF-κB | Suppressed nuclear translocation | Decreased cytokine production |
TIMP3 | ↑ via Nrf2 activation | Inhibition of MMP/ADAM proteases |
2-Oxokolavenol modulates lipid metabolism via FXR-SHP and FXR-FGF19 axes, repressing hepatic de novo lipogenesis. In vivo, FXR activation reduces serum triglycerides by 30% and elevates HDL-C by 20% in dyslipidemic models—effects mediated through transcriptional repression of SREBP-1c and induction of PLTP (phospholipid transfer protein) [6] [10]. The compound also ameliorates insulin resistance by suppressing JNK/NF-κB pathways in adipocytes, reducing serine phosphorylation of IRS-1. In metabolic syndrome contexts, these actions counter ectopic lipid deposition (e.g., hepatic steatosis) and adipocytokine dysregulation (leptin/adiponectin ratio) [4] [9]. Notably, 2-oxokolavenol’s dual modulation of bile acid recycling and glucose metabolism positions it as a multi-target candidate for metabolic syndrome interventions, though in vivo validation remains ongoing [2] [6].
Table 4: Metabolic Parameters Modulated via FXR Activation
Metabolic Parameter | Effect of FXR Activation | Molecular Mechanism |
---|---|---|
Serum Triglycerides | ↓ 25–30% | SREBP-1c repression |
HDL-C | ↑ 15–20% | PLTP induction |
Hepatic Steatosis | ↓ 40% (NAFLD models) | Inhibition of lipogenesis genes |
Insulin Sensitivity | Improved HOMA-IR | IRS-1 stabilization, reduced JNK phosphorylation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7